molecular formula C17H17ClO B1302610 4-tert-Butyl-4'-chlorobenzophenone CAS No. 67743-49-1

4-tert-Butyl-4'-chlorobenzophenone

Cat. No.: B1302610
CAS No.: 67743-49-1
M. Wt: 272.8 g/mol
InChI Key: FMBVBJKJZFDPPJ-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-chlorobenzophenone is an organic compound with the molecular formula C17H17ClO. It is a derivative of benzophenone, where one phenyl ring is substituted with a tert-butyl group and the other with a chlorine atom. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various polymers , suggesting that its targets could be the reactive sites in polymer chains.

Mode of Action

4-tert-Butyl-4’-chlorobenzophenone likely interacts with its targets through chemical reactions. It may participate in free radical reactions, nucleophilic substitutions, and oxidations . The exact mode of action depends on the specific reaction conditions and the other reactants present.

Biochemical Pathways

It’s known that this compound can act as a chain stopper or endcapper in polymer synthesis . This suggests that it may affect the polymerization pathway by limiting chain growth.

Pharmacokinetics

Its molecular weight of 27277 could influence its bioavailability. Compounds with a molecular weight below 500 are generally more likely to be absorbed in the body.

Result of Action

The molecular and cellular effects of 4-tert-Butyl-4’-chlorobenzophenone’s action are likely related to its role in polymer synthesis. By acting as a chain stopper, it can control the molecular weight of the resulting polymer . This can influence the physical properties of the polymer, such as its strength, flexibility, and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-4’-chlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-tert-butylbenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4-tert-Butyl-4’-chlorobenzophenone often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-4’-chlorobenzophenone undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while reduction reactions typically produce alcohols .

Scientific Research Applications

4-tert-Butyl-4’-chlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: Researchers use it to study the effects of structural modifications on biological activity. It serves as a model compound for investigating the interactions between small molecules and biological targets.

    Medicine: It has potential applications in drug discovery and development. Its derivatives are explored for their pharmacological properties and therapeutic potential.

    Industry: It is used in the production of specialty chemicals, including UV absorbers and photoinitiators for polymerization processes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzophenone: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzophenone: Similar structure but lacks the tert-butyl substituent.

    Benzophenone: The parent compound without any substituents.

Uniqueness

4-tert-Butyl-4’-chlorobenzophenone is unique due to the presence of both tert-butyl and chlorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other benzophenone derivatives may not be suitable .

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBVBJKJZFDPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373799
Record name 4-tert-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67743-49-1
Record name 4-tert-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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